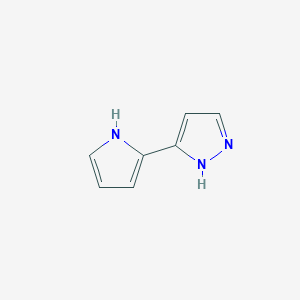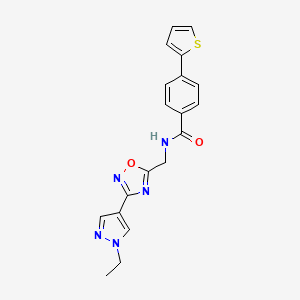![molecular formula C17H13N5OS2 B2359459 N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1334371-34-4](/img/structure/B2359459.png)
N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Spectroscopic and Biological Studies :
- A study synthesized derivatives of this compound and evaluated their antibacterial and antifungal activities. The compounds showed significant activities against both gram-positive and gram-negative bacteria, as well as various fungi (Patel, Patel, & Shah, 2015).
Chemical Synthesis and Application in Metal-Catalyzed Reactions :
- Another research focused on the synthesis of this compound and characterized it using various spectroscopic methods. The study emphasized its potential role in metal-catalyzed C-H bond functionalization reactions (Al Mamari, Al Awaimri, & Al Lawati, 2019).
Antimicrobial Properties :
- A study synthesized azetidin-2-ones derivatives from this compound class and investigated their antimicrobial properties against various bacteria and fungi. The azetidin-2-ones derivatives were found to be more active than thiazolidin-4-ones derivatives against these pathogenic strains (Gilani et al., 2016).
Potential Antibacterial Agents :
- Research into analogs of this compound class revealed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The study also assessed the cytotoxic activity of these compounds against mammalian cell lines (Palkar et al., 2017).
Anticancer Activity and Docking Studies :
- A study synthesized Schiff’s bases containing thiadiazole scaffold and benzamide groups and evaluated their anticancer activity against several human cancer cell lines. Molecular docking studies were performed to predict the mechanism of action (Tiwari et al., 2017).
Mechanism of Action
The mechanism of action of this compound in biological systems would depend on its specific biological activity, which has not been determined yet. Compounds with similar structures have been found to have a variety of biological activities, including acting as kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-1-(1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS2/c23-16(18-12-5-3-6-13-15(12)21-25-20-13)10-8-22(9-10)17-19-11-4-1-2-7-14(11)24-17/h1-7,10H,8-9H2,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQUZUDPWQLFQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CC5=NSN=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
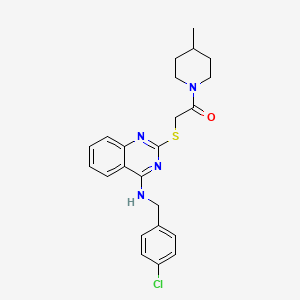
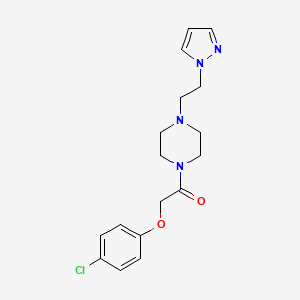
![{4-[(2,4-Dimethoxyphenyl)amino]-6-fluoroquinolin-3-yl}(pyrrolidin-1-yl)methanone](/img/structure/B2359378.png)
![4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2359379.png)
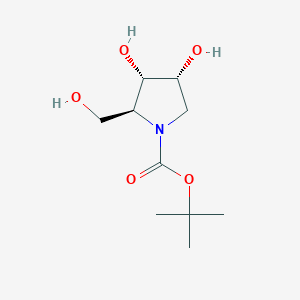
![N-isobutyl-2-methyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2359381.png)
![N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycine](/img/structure/B2359383.png)
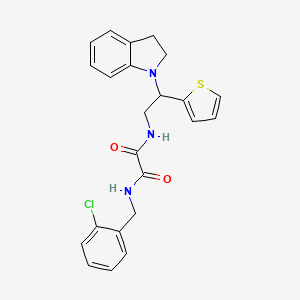

![2-{2-[(Difluoromethyl)sulfanyl]-4-pyrimidinyl}benzenol](/img/structure/B2359393.png)
![N-[2-(2-pyridinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2359395.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-nitrobenzamide](/img/structure/B2359397.png)
